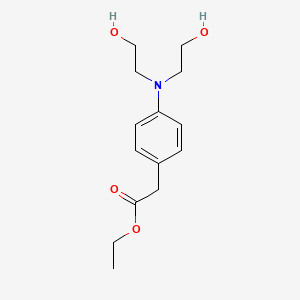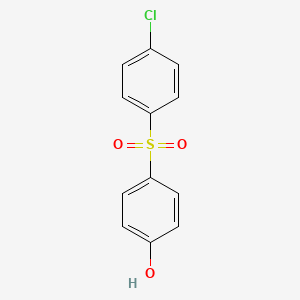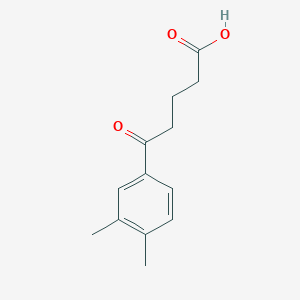
1,1,2,2-四氟-3-碘丙烷
描述
1,1,2,2-Tetrafluoro-3-iodopropane is a fluorinated building block with the molecular formula C₃H₃F₄I and a molecular weight of 241.95 g/mol . This compound is characterized by its unique structure, which includes both fluorine and iodine atoms, making it a valuable intermediate in various chemical syntheses .
科学研究应用
1,1,2,2-Tetrafluoro-3-iodopropane has several scientific research applications:
生化分析
Biochemical Properties
1,1,2,2-Tetrafluoro-3-iodopropane plays a significant role in biochemical reactions due to its fluorinated structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the iodine atom in 1,1,2,2-Tetrafluoro-3-iodopropane can participate in halogen bonding, further influencing the interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
1,1,2,2-Tetrafluoro-3-iodopropane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles and metabolic fluxes within the cell. The specific effects of 1,1,2,2-Tetrafluoro-3-iodopropane on cellular processes depend on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 1,1,2,2-Tetrafluoro-3-iodopropane involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, the fluorine atoms in 1,1,2,2-Tetrafluoro-3-iodopropane can form hydrogen bonds with amino acid residues, stabilizing or destabilizing the protein structure. Additionally, the iodine atom can participate in halogen bonding, further influencing the binding interactions. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,2-Tetrafluoro-3-iodopropane can change over time. The compound’s stability and degradation are important factors to consider. 1,1,2,2-Tetrafluoro-3-iodopropane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 1,1,2,2-Tetrafluoro-3-iodopropane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1,1,2,2-Tetrafluoro-3-iodopropane can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions. Toxic or adverse effects have been observed at high doses, including tissue damage and organ dysfunction. These effects highlight the importance of careful dosage control in experimental studies involving 1,1,2,2-Tetrafluoro-3-iodopropane .
Metabolic Pathways
1,1,2,2-Tetrafluoro-3-iodopropane is involved in various metabolic pathways within the cell. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The specific metabolic pathways and enzymes involved in the metabolism of 1,1,2,2-Tetrafluoro-3-iodopropane depend on the cell type and the experimental conditions .
Transport and Distribution
The transport and distribution of 1,1,2,2-Tetrafluoro-3-iodopropane within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 1,1,2,2-Tetrafluoro-3-iodopropane can localize to specific compartments or organelles, depending on its interactions with cellular components. These interactions can affect the compound’s localization and accumulation within the cell .
Subcellular Localization
1,1,2,2-Tetrafluoro-3-iodopropane exhibits specific subcellular localization patterns within cells. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 1,1,2,2-Tetrafluoro-3-iodopropane may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The subcellular localization of 1,1,2,2-Tetrafluoro-3-iodopropane is crucial for understanding its activity and function within the cell .
准备方法
The synthesis of 1,1,2,2-Tetrafluoro-3-iodopropane typically involves the reaction of 1-chloro-3,3,3-trifluoropropane with sodium iodide in the presence of acetone . The reaction is carried out in a sealed high-pressure reactor at elevated temperatures, usually around 100°C, for an extended period, such as 36 hours . This method ensures the efficient substitution of the chlorine atom with an iodine atom, resulting in the desired product.
Industrial production methods for this compound may involve similar halogen exchange reactions, optimized for large-scale synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
1,1,2,2-Tetrafluoro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in 1,1,2,2-Tetrafluoro-3-iodopropane can be substituted with other nucleophiles, such as hydroxide ions or amines, to form corresponding fluorinated derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form fluorinated alcohols or ketones.
Polymerization Reactions: 1,1,2,2-Tetrafluoro-3-iodopropane can be used in iodine transfer polymerization (ITP) of vinylidene fluoride, leading to the formation of fluorinated polymers.
Common reagents used in these reactions include sodium iodide, hydroxide ions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1,1,2,2-Tetrafluoro-3-iodopropane involves its ability to undergo various chemical transformations due to the presence of both fluorine and iodine atoms. The fluorine atoms impart high electronegativity and stability to the molecule, while the iodine atom provides a reactive site for substitution and other reactions . These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical processes.
相似化合物的比较
1,1,2,2-Tetrafluoro-3-iodopropane can be compared with other fluorinated iodopropanes, such as:
1,1,1,2,2-Pentafluoro-3-iodopropane: This compound has an additional fluorine atom, which may result in different reactivity and applications.
1,1,1-Trifluoro-3-iodopropane: With fewer fluorine atoms, this compound may exhibit different chemical properties and reactivity compared to 1,1,2,2-Tetrafluoro-3-iodopropane.
Heptafluoro-2-iodopropane: This compound has a higher degree of fluorination, which can influence its stability and reactivity in chemical reactions.
The uniqueness of 1,1,2,2-Tetrafluoro-3-iodopropane lies in its balanced fluorine and iodine content, making it a versatile intermediate for various applications.
属性
IUPAC Name |
1,1,2,2-tetrafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMUNAZCCDSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337468 | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-87-8 | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,1,2,2-Tetrafluoro-3-iodopropane that have been studied using spectroscopic methods?
A1: Research has focused on characterizing the different conformers of 1,1,2,2-Tetrafluoro-3-iodopropane using chirped pulse Fourier transform microwave spectroscopy. This technique identified two primary conformers: the trans–trans conformer, predicted to be the most stable, and the gauche–gauche conformer []. The study successfully recorded numerous rotational transitions for both conformers within the frequency range of 7.5 to 16 GHz []. Additionally, the research determined the complete iodine nuclear quadrupole coupling tensor for both conformers, providing valuable insights into the molecule's electronic structure and interactions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)









![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)

